5-Lipoxygenase Inhibition: Target Compound vs. Clinical Reference Inhibitor Zileuton
In a recombinant human 5‑LOX assay, the target compound exhibits an IC₅₀ > 10,000 nM, indicating weak inhibition [1]. By contrast, the clinically approved 5‑LOX inhibitor zileuton achieves an IC₅₀ of 500 nM (0.5 µM) in rat basophilic leukemia cell supernatants and 300‑560 nM in other mammalian systems . The >20‑fold difference in potency identifies CAS 314247-30-8 as a low-affinity 5‑LOX ligand, suitable for studies where partial or pathway-biased modulation is preferred over full enzymatic blockade.
| Evidence Dimension | 5‑LOX inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Zileuton: IC₅₀ = 500 nM (RBL‑1 cell supernatant) |
| Quantified Difference | >20‑fold weaker inhibition |
| Conditions | Target compound: human recombinant 5‑LOX expressed in E. coli BL21(DE3). Zileuton: rat basophilic leukemia‑1 (RBL‑1) cell supernatant. |
Why This Matters
Researchers seeking a 5‑LOX ligand with attenuated potency for probing concentration‑dependent phenotypic responses will find this compound a differentiated choice relative to the high‑potency reference inhibitor zileuton.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807): 5‑LOX Inhibition Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-09). View Source
